Zinc didocosanoate

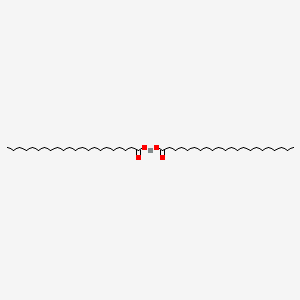

Description

Zinc didocosanoate is a zinc salt of docosanoic acid (behenic acid), a long-chain saturated fatty acid. These compounds typically exhibit hydrophobic properties due to their long alkyl chains, making them useful in industrial applications like lubricants, stabilizers, or surfactants. Zinc carboxylates, in general, are valued for their thermal stability and role in polymer processing .

Properties

CAS No. |

93028-34-3 |

|---|---|

Molecular Formula |

C44H86O4Zn |

Molecular Weight |

744.5 g/mol |

IUPAC Name |

zinc;docosanoate |

InChI |

InChI=1S/2C22H44O2.Zn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;/h2*2-21H2,1H3,(H,23,24);/q;;+2/p-2 |

InChI Key |

IJQXGKBNDNQWAT-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Zn+2] |

Origin of Product |

United States |

Comparison with Similar Compounds

Zinc Gluconate (CAS 4468-02-4)

- Structure : Zinc gluconate consists of zinc bound to gluconic acid, a carbohydrate derivative. It exists in hydrated forms (up to trihydrate) .

- Applications : Widely used in dietary supplements and pharmaceuticals due to its bioavailability and low toxicity .

- Assay Purity : 97.0–102.0% on an anhydrous basis, meeting FCC (Food Chemicals Codex) standards .

- Safety : Requires careful handling; safety data sheets (SDS) emphasize proper storage and hazard communication .

Zinc Oxalate

- Structure : Zinc oxalate (ZnC₂O₄) features zinc bound to oxalate ions.

- Applications : Primarily used in analytical chemistry and as a precursor for zinc oxide synthesis.

- Differentiation: Unlike zinc didocosanoate, it lacks long-chain hydrophobicity, limiting its utility in hydrophobic matrices .

Zinc Isodecanoate Neodecanoate Complexes

- Structure: Basic zinc complexes with branched carboxylic acids (isodecanoate and neodecanoate).

- Applications : Used as catalysts in polyurethane production and corrosion inhibitors. Market analysis projects steady consumption growth (2020–2046), driven by industrial demand .

- Market Data : Consumption trends are tracked at regional and product-line levels, with Asia Pacific being a key market .

Calcium Didocosanoate (CAS 3578-72-1)

- Structure: Calcium salt of docosanoic acid, structurally analogous to zinc didocosanoate.

- Applications : Employed in lubricants and specialty chemicals. Suppliers like Dayang Chem and Suzhou Health Chemicals highlight its use in pharmaceuticals and fine chemicals .

- Market Presence : Produced in China, with suppliers emphasizing customization and regulatory compliance .

Disodium Zinc Edetate (CAS 14025-21-9)

- Structure : A chelate complex of zinc with edetic acid (EDTA) and sodium.

- Applications : Used in pharmaceuticals as a stabilizer and in cosmetics for its metal-chelating properties.

- Safety : Classified under ECHA regulations (EC 237-865-0), with stringent handling protocols .

Data Tables

Table 1: Structural and Functional Comparison

| Compound | CAS Number | Key Applications | Hydrophobicity | Thermal Stability |

|---|---|---|---|---|

| Zinc Didocosanoate* | Not Available | Lubricants, surfactants (inferred) | High | Moderate–High |

| Zinc Gluconate | 4468-02-4 | Supplements, pharmaceuticals | Low | Moderate |

| Zinc Oxalate | Not Provided | Analytical chemistry, precursors | Low | High |

| Calcium Didocosanoate | 3578-72-1 | Lubricants, specialty chemicals | High | Moderate–High |

| Disodium Zinc Edetate | 14025-21-9 | Pharmaceuticals, cosmetics | Low | Moderate |

Research Findings and Market Analysis

- Hydrophobic Carboxylates: Long-chain carboxylates like zinc didocosanoate are critical in polymer stabilization and coatings. The 2025 market report on 2-Hydroxypropane-1,3-diyl didocosanoate (a structurally related ester) highlights demand in biodegradable lubricants, suggesting analogous opportunities for zinc didocosanoate .

- Regional Demand : Asia Pacific dominates production of metal carboxylates, driven by industrial growth .

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for Zinc didocosanoate, and how can purity be validated?

- Methodological Answer : Synthesis typically involves reacting docosanoic acid with zinc oxide or zinc chloride under controlled temperature (80–120°C) and inert atmospheres to prevent oxidation. Purity validation requires a combination of techniques:

- Elemental Analysis : Confirm Zn:C ratio via inductively coupled plasma mass spectrometry (ICP-MS).

- Chromatography : Use high-performance liquid chromatography (HPLC) to detect organic impurities.

- Spectroscopy : Fourier-transform infrared spectroscopy (FTIR) to verify carboxylate-Zn coordination .

Q. How should researchers characterize the structural and thermal properties of Zinc didocosanoate?

- Methodological Answer :

- X-ray Diffraction (XRD) : Determine crystallinity and lattice parameters. Compare with databases like ICDD.

- Thermogravimetric Analysis (TGA) : Assess thermal stability by measuring weight loss at 200–400°C.

- Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., melting points).

- Nuclear Magnetic Resonance (NMR) : Use solid-state ¹³C NMR to analyze molecular structure .

Q. What are the best practices for ensuring reproducibility in Zinc didocosanoate synthesis?

- Methodological Answer :

- Standardized Protocols : Precisely document reaction conditions (e.g., molar ratios, stirring rates).

- Batch Testing : Synthesize multiple batches under identical conditions to assess variability.

- Interlab Validation : Collaborate with independent labs to verify results using shared protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility profiles of Zinc didocosanoate across studies?

- Methodological Answer :

- Systematic Review : Compile existing data and identify variables (e.g., solvent polarity, temperature) causing discrepancies.

- Controlled Replication : Repeat experiments under standardized conditions (e.g., USP guidelines) to isolate confounding factors.

- Meta-Analysis : Statistically evaluate trends using tools like R or Python to quantify uncertainty .

Q. What experimental frameworks are suitable for studying Zinc didocosanoate’s mechanism of action in biological systems?

- Methodological Answer :

- PICOT Framework : Define Population (e.g., cell lines), Intervention (dose range), Comparison (control groups), Outcome (cytotoxicity), and Timeframe (exposure duration) .

- Multi-Omics Integration : Combine transcriptomic, proteomic, and metabolomic data to map biochemical pathways.

- Ethical Validation : Adhere to Institutional Review Board (IRB) guidelines for in vitro/in vivo studies .

Q. How can mixed-methods approaches integrate Zinc didocosanoate’s physicochemical and biological data?

- Methodological Answer :

- Sequential Design : First, quantify physicochemical properties (e.g., particle size via dynamic light scattering). Then, correlate these with biological responses (e.g., cellular uptake efficiency).

- Triangulation : Validate findings using both quantitative (e.g., enzyme kinetics) and qualitative (e.g., electron microscopy imaging) methods .

Q. How to evaluate the environmental impact of Zinc didocosanoate degradation byproducts using life-cycle assessment (LCA)?

- Methodological Answer :

- Scope Definition : Include synthesis, usage, and disposal phases in the LCA.

- Analytical Chemistry : Use gas chromatography-mass spectrometry (GC-MS) to identify degradation products.

- Ecotoxicology Models : Apply quantitative structure-activity relationship (QSAR) models to predict toxicity .

Methodological Tools & Frameworks

- Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize unresolved questions .

- Mixed-Methods Design : Use NVivo for qualitative data and SPSS for quantitative analysis to harmonize findings .

- Ethical Compliance : Align with guidelines from the Declaration of Helsinki for human cell line studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.